N-(3-methoxyphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide
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Overview
Description
- N-(3-methoxyphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a chemical compound with the molecular formula C14H15NO3S.
- It contains a 1,2,4-triazine ring system, which confers interesting properties.
- The compound’s structure includes a methoxyphenyl group, a sulfanyl (thiol) group, and an acetamide moiety.
- It may have applications in various fields due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- Industrial production methods are also scarce, indicating that it might not be widely produced on a large scale.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would need further investigation.
Scientific Research Applications
- Research on this compound is limited, but it could find applications in:
- Medicinal chemistry: Potential drug candidates due to its unique structure.
- Organic synthesis: As a building block for more complex molecules.
- Material science: For designing functional materials.
- Optoelectronics: Similar compounds have been used in optoelectronic devices .
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unknown.
- Further studies are needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds.
- exploring related triazine derivatives might provide insights into its uniqueness.
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[[6-(4-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-12-6-8-13(9-7-12)17-18(25)21-19(23-22-17)27-11-16(24)20-14-4-3-5-15(10-14)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,23,25) |
InChI Key |
HNSCOXOZVNBRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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